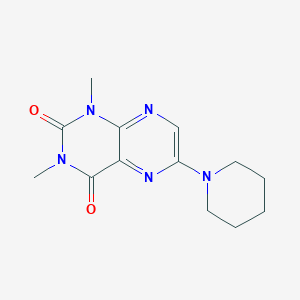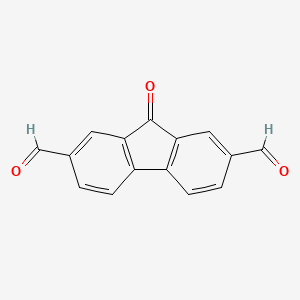![molecular formula C8H10 B14273562 Bicyclo[4.2.0]octa-1(8),6-diene CAS No. 185682-88-6](/img/structure/B14273562.png)
Bicyclo[4.2.0]octa-1(8),6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]octa-1(8),6-diene is an organic compound with the molecular formula C8H10 It is a bicyclic hydrocarbon featuring a unique structure with two fused rings, making it an interesting subject of study in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1(8),6-diene can be achieved through several methods. One notable method involves the use of a rhodium(I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and one-pot procedures can potentially be scaled up for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octa-1(8),6-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Catalysts such as rhodium complexes are also frequently used to facilitate various transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of diketones, while reduction can yield more saturated bicyclic hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1(8),6-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as polymers with good dielectric properties for electronics.
Biology and Medicine: While specific applications in biology and medicine are less documented, its derivatives could potentially be used in drug development and other biomedical applications.
Wirkmechanismus
The mechanism by which bicyclo[4.2.0]octa-1(8),6-diene exerts its effects involves its reactivity due to the strained bicyclic structure. The compound can participate in various cycloaddition reactions, such as the [4+2] cycloaddition mechanism, where it reacts with active double bonds to form more stable products . The molecular targets and pathways involved are primarily related to its chemical reactivity and ability to form new bonds under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1(6),3-diene: This compound has a similar bicyclic structure but differs in the position of the double bonds.
Bicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a different arrangement of double bonds.
Bicyclo[4.2.0]octane: A saturated analog of bicyclo[4.2.0]octa-1(8),6-diene.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the resulting reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
185682-88-6 |
|---|---|
Molekularformel |
C8H10 |
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
bicyclo[4.2.0]octa-1(6),7-diene |
InChI |
InChI=1S/C8H10/c1-2-4-8-6-5-7(8)3-1/h5-6H,1-4H2 |
InChI-Schlüssel |
WDQWVNJFAMXRNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
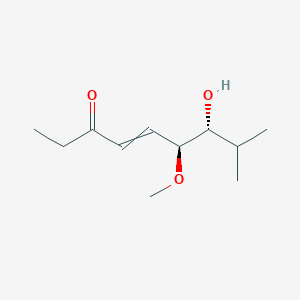
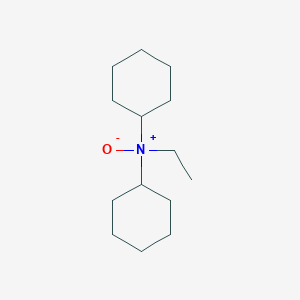
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)
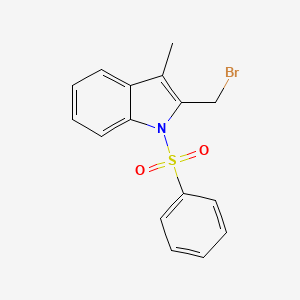
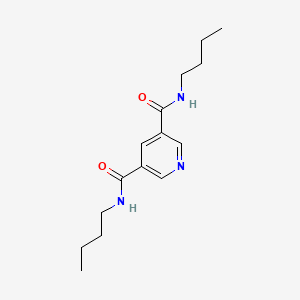
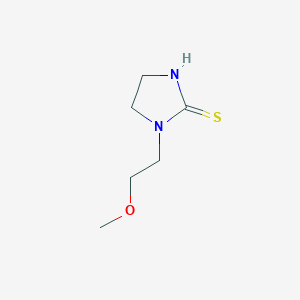
![2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]](/img/structure/B14273526.png)
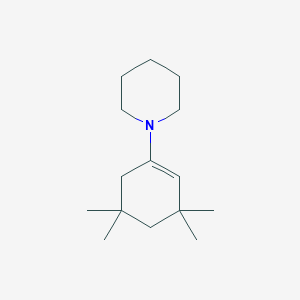
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
![N-Methyl-2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]ethan-1-amine](/img/structure/B14273546.png)
